Cas no 1824437-06-0 (Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-)

Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-
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- MDL: MFCD22482463
- Inchi: 1S/C10H7BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,(H,12,13)
- InChI Key: AILROQQQDLYGJN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C#CCBr)C=C1
Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319749-2.5g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 2.5g |
$1454.0 | 2023-09-05 | ||
Enamine | EN300-319749-0.5g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 0.5g |
$713.0 | 2023-09-05 | ||
Enamine | EN300-319749-1g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 1g |
$743.0 | 2023-09-05 | ||
Enamine | EN300-319749-0.25g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 0.25g |
$683.0 | 2023-09-05 | ||
Enamine | EN300-319749-5g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 5g |
$2152.0 | 2023-09-05 | ||
Enamine | EN300-319749-0.05g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 0.05g |
$624.0 | 2023-09-05 | ||
Enamine | EN300-319749-1.0g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-319749-5.0g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 5.0g |
$2152.0 | 2023-02-24 | ||
Enamine | EN300-319749-0.1g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 0.1g |
$653.0 | 2023-09-05 | ||
Enamine | EN300-319749-10.0g |
4-(3-bromoprop-1-yn-1-yl)benzoic acid |
1824437-06-0 | 10.0g |
$3191.0 | 2023-02-24 |
Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- Related Literature
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-
Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- (CAS No. 1824437-06-0): A Comprehensive Overview in Modern Chemical Biology
Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-, identified by its CAS number CAS No. 1824437-06-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif—a benzene ring substituted with a propynyl group at the 4-position and a bromo substituent at the 3-position—exhibits intriguing chemical properties and biological activities that make it a valuable scaffold for drug discovery and molecular studies.
The structural composition of Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- is of particular interest due to its ability to interact with biological targets in diverse ways. The presence of both the propynyl and bromo functional groups allows for versatile chemical modifications, enabling researchers to fine-tune its pharmacological profile. This flexibility has made it a focal point in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.
In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling aspects of Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- is its role as a precursor in synthesizing more complex molecules with enhanced biological activity. For instance, researchers have explored its utility in generating derivatives that exhibit potent antimicrobial properties. These derivatives have shown promise in combating resistant bacterial strains, highlighting the importance of this compound in addressing global health challenges.
The bromo substituent in Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- plays a crucial role in its reactivity and biological interactions. Bromine is known to enhance the electrophilicity of aromatic compounds, making them more susceptible to nucleophilic substitution reactions. This property has been leveraged in designing molecules that can undergo further functionalization to create more sophisticated pharmacophores. Such modifications are essential for developing drugs with improved efficacy and reduced side effects.
Moreover, the propynyl group contributes to the compound's ability to engage with biological systems through various mechanisms. Propynes are known for their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, which can be harnessed to create stable and bioactive molecular frameworks. This reactivity has been exploited in designing novel drug candidates that can interact with specific biological targets in a highly selective manner.
The intersection of organic synthesis and medicinal chemistry has led to several innovative applications of Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-. For example, researchers have utilized this compound as a building block in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer pathways. By modulating the structural features of this compound, scientists have been able to develop molecules that disrupt critical signaling pathways implicated in tumor growth and progression.
In addition to its role in anticancer research, Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- has also been investigated for its potential in treating inflammatory diseases. Studies have demonstrated that derivatives of this compound can inhibit key inflammatory mediators by modulating enzyme activity and receptor binding. These findings underscore the therapeutic potential of this scaffold in developing anti-inflammatory agents with minimal systemic side effects.
The development of new methodologies for synthesizing complex organic molecules has further enhanced the utility of Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production methods for this compound. Such innovations are crucial for ensuring that drug discovery efforts are not only effective but also environmentally responsible.
The future prospects for Benzoic acid, 4-(3-bromo-1-propyn-1-yl)- are vast and exciting. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound's unique properties. Continued research into its applications will likely uncover additional therapeutic uses and refine our understanding of its mechanisms of action.
In conclusion, Benzoic acid, 4-(3-bromo-1-propyn-1-yl)-, CAS No. 1824437-06-0, is a versatile and highly valuable compound in modern chemical biology. Its unique structural features and reactivity make it an indispensable tool for drug discovery and molecular research. As scientific knowledge advances, the applications of this compound will undoubtedly expand, contributing significantly to the development of novel therapeutic agents that address some of the most pressing health challenges facing humanity today.
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